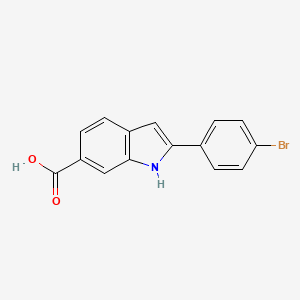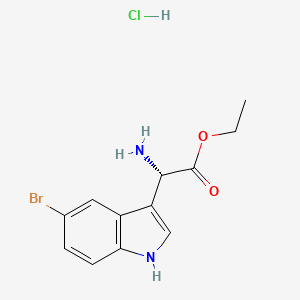
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is a synthetic compound with a molecular formula of C12H14BrClN2O2 It is characterized by the presence of an indole ring substituted with a bromine atom at the 5-position and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated indole is then subjected to amination using an appropriate amine source, such as ethyl glycinate hydrochloride, under basic conditions.
Esterification: The resulting amino-indole compound is esterified using ethyl chloroformate in the presence of a base like triethylamine to yield the desired ethyl ester product.
Hydrochloride Formation: Finally, the ethyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the indole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The bromine substituent and the amino group may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride: Similar structure but with a chlorine substituent instead of bromine.
Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride: Lacks the halogen substituent on the indole ring.
Uniqueness
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
特性
CAS番号 |
1384268-49-8 |
|---|---|
分子式 |
C12H14BrClN2O2 |
分子量 |
333.61 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-2-(5-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
InChIキー |
COMBZLAGHWTYPP-MERQFXBCSA-N |
異性体SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)Br)N.Cl |
正規SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
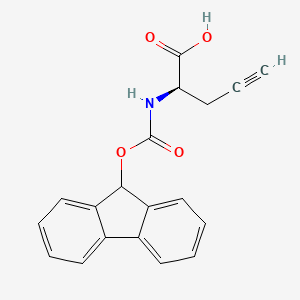
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
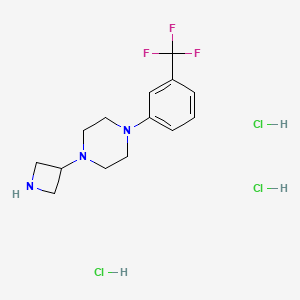

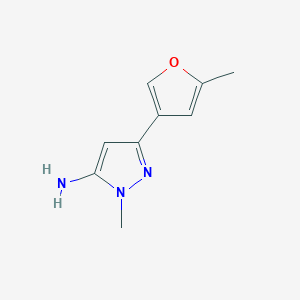
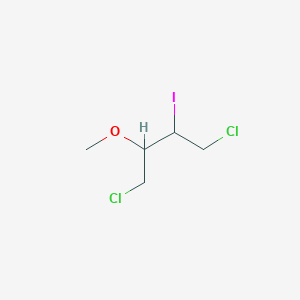

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

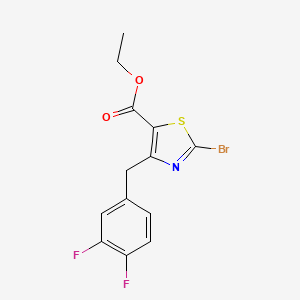
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
